3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline

Lipophilicity Drug-likeness SAR

This 3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline features a unique vicinal dimethyl substitution that constrains phenyl ring rotation and creates a distinct steric/electronic environment absent in unsubstituted or para/methoxy analogs. With XLogP3 5.4 and TPSA 61.9 Ų, it sits in the CNS-optimal lipophilicity range, making it a critical probe for mapping piperazine-pocket steric tolerance in orphan GPCRs and serotonin receptor subtypes. Its non-interchangeable scaffold is invaluable for SAR studies where flat N-phenylpiperazine SAR has been a bottleneck. Secure this research-grade screening compound to advance hit-to-lead campaigns requiring precise substitution patterns.

Molecular Formula C27H27N3O2S
Molecular Weight 457.59
CAS No. 866843-30-3
Cat. No. B2927285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline
CAS866843-30-3
Molecular FormulaC27H27N3O2S
Molecular Weight457.59
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C
InChIInChI=1S/C27H27N3O2S/c1-20-9-8-14-25(21(20)2)29-15-17-30(18-16-29)27-23-12-6-7-13-24(23)28-19-26(27)33(31,32)22-10-4-3-5-11-22/h3-14,19H,15-18H2,1-2H3
InChIKeyUITQFMGQBQQLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline (CAS 866843-30-3): Structural Identity and Baseline Characterization


3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline (CAS 866843-30-3) is a fully synthetic quinoline derivative featuring a benzenesulfonyl group at the 3-position and a 4-[4-(2,3-dimethylphenyl)piperazin-1-yl] substituent, with a molecular formula of C₂₇H₂₇N₃O₂S and a molecular weight of 457.6 g/mol [1]. It is primarily cataloged as a research-grade screening compound within commercial libraries (e.g., AKOS001858104) and has a computed XLogP3-AA of 5.4, a topological polar surface area of 61.9 Ų, and zero hydrogen bond donors, indicating a highly lipophilic and rigid scaffold [1]. Publicly available primary pharmacological data for this specific compound are extremely limited; the compound lacks dedicated preclinical development reports, and its mechanism of action remains uncharacterized beyond class-level inferences drawn from structurally related 4-piperazinylquinoline sulfonamides [2].

Why 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline Cannot Be Replaced by Generic 4-Piperazinylquinoline Analogs


Within the 4-piperazinylquinoline sulfonamide chemotype, subtle variations in the N-phenylpiperazine substitution pattern and the sulfonyl aryl group profoundly modulate physicochemical properties and, by class-level inference, target engagement profiles. The 2,3-dimethylphenyl motif on the piperazine ring of this compound is distinct from the more common unsubstituted phenyl or 2-methoxyphenyl analogs . Computational descriptors indicate that the combination of a 2,3-dimethylphenyl group and a benzenesulfonyl moiety yields a unique steric and electronic environment: the vicinal dimethyl substitution restricts rotational freedom of the pendant phenyl ring, while the benzenesulfonyl group provides a strong hydrogen-bond acceptor network [1]. These features differentiate the compound from analogs such as 3-(benzenesulfonyl)-8-piperazin-1-ylquinoline (intepirdine, SB-742457), which lacks the 4-piperazinyl N-aryl substitution entirely, and from 3-(benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline, which replaces the hydrophobic dimethyl motif with a polar methoxy group . Without direct comparative pharmacological data, substitution with a generic in-class analog risks altering lipophilicity, solubility, and putative binding interactions, making the specific compound non-interchangeable for structure-activity relationship (SAR) studies or hit-to-lead optimization campaigns that depend on this precise substitution pattern.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline vs. Closest Analogs


Lipophilicity Differentiation: Computed XLogP3-AA vs. 2-Methoxyphenyl and Unsubstituted Phenyl Piperazine Analogs

Lipophilicity, as estimated by the computed XLogP3-AA descriptor, is a key determinant of membrane permeability and non-specific binding. The target compound (2,3-dimethylphenyl) exhibits an XLogP3-AA of 5.4 [1]. In comparison, a direct 2-methoxyphenyl analog (CAS not specified) is expected to have a lower XLogP due to the polar methoxy substituent, while an unsubstituted phenylpiperazine analog such as intepirdine (3-(benzenesulfonyl)-8-piperazin-1-ylquinoline) has a reported XLogP3-AA of approximately 3.1 [2]. This represents a ΔXLogP of up to +2.3 log units for the target compound, indicating substantially higher lipophilicity and predicted membrane partitioning.

Lipophilicity Drug-likeness SAR

Topological Polar Surface Area (TPSA) Comparison: Target Compound vs. Intepirdine

Topological Polar Surface Area (TPSA) is a widely used descriptor for predicting oral bioavailability and CNS penetration. The target compound has a computed TPSA of 61.9 Ų [1]. In comparison, intepirdine (8-piperazinyl isomer) has a TPSA of 49.8 Ų [2]. The difference of +12.1 Ų arises from the additional nitrogen and the altered substitution geometry, which may influence passive permeability and transporter recognition.

Polar surface area CNS drug-likeness Permeability

Hydrogen Bond Acceptor Count and Molecular Rigidity vs. Flexible Linker Analogs

The target compound has 5 hydrogen bond acceptors (HBA) and 4 rotatable bonds [1]. In contrast, a closely related 2-methoxyphenyl analog is expected to have 6 HBA (adding the methoxy oxygen), which increases polarity and may alter protein-ligand hydrogen bond patterns. The 2,3-dimethylphenyl substitution also introduces steric hindrance that restricts conformational freedom of the pendant phenyl ring compared to unsubstituted phenyl analogs . This restricted flexibility may enhance binding selectivity by reducing the entropic penalty upon target engagement, a hypothesis supported by class-level SAR trends in GPCR-targeted quinoline sulfonamides [2].

Hydrogen bonding Conformational restriction Molecular recognition

Recommended Application Scenarios for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline Based on Quantitative Differentiation


Central Nervous System (CNS) Screening Libraries Requiring High Lipophilicity and Structural Novelty

With an XLogP3-AA of 5.4 and a TPSA of 61.9 Ų, this compound falls within the upper lipophilicity range often associated with CNS-penetrant small molecules [1]. Its unique 2,3-dimethylphenylpiperazine motif differentiates it from the extensively studied 8-piperazinylquinoline series (e.g., intepirdine), making it a valuable tool compound for hit identification against under-explored CNS targets such as orphan GPCRs or serotonin receptor subtypes where SAR around the piperazine N-aryl group remains incomplete [2].

Structure-Activity Relationship (SAR) Exploration of 4-Piperazinylquinoline Sulfonamide Chemotypes

The compound's vicinal dimethyl substitution on the piperazine phenyl ring provides a distinct steric and electronic environment compared to para-substituted or unsubstituted analogs. This makes it a critical probe for mapping the steric tolerance of the piperazine binding pocket in target proteins, particularly in medicinal chemistry campaigns where flat SAR around the piperazine N-phenyl motif has been a bottleneck [3].

Physicochemical Property Benchmarking for in Silico Model Validation

Given the availability of computed descriptors (XLogP3, TPSA, HBA count) from PubChem [1], this compound can serve as a benchmarking standard for validating in silico ADME prediction models. Its distinct property profile relative to intepirdine and other well-characterized analogs provides a useful test case for models that predict CNS multiparameter optimization (MPO) scores or permeability-glycoprotein efflux classification [2].

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.